

# An In-depth Technical Guide to the Physicochemical Properties of Morpholinoacetonitrile

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## Compound of Interest

Compound Name: *Morpholinoacetonitrile*

Cat. No.: *B1361388*

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## Introduction

**Morpholinoacetonitrile**, also known as 2-(morpholin-4-yl)acetonitrile, is a heterocyclic organic compound incorporating a morpholine ring and a nitrile functional group. The morpholine moiety is a well-established pharmacophore in medicinal chemistry, recognized for imparting favorable physicochemical and pharmacokinetic properties to drug candidates, including improved aqueous solubility and metabolic stability. The nitrile group, a versatile synthetic handle, can participate in various chemical transformations and can also contribute to the biological activity of a molecule. This technical guide provides a comprehensive overview of the core physicochemical properties of **Morpholinoacetonitrile**, detailed experimental protocols for their determination, and a discussion of its potential biological relevance based on the broader class of morpholine derivatives.

## Physicochemical Properties

The fundamental physicochemical properties of **Morpholinoacetonitrile** are crucial for its handling, formulation, and potential application in drug discovery and development. A summary of these properties is presented in the table below.

Property	Value	Source(s)
Molecular Formula	C <sub>6</sub> H <sub>10</sub> N <sub>2</sub> O	<a href="#">[1]</a>
Molecular Weight	126.16 g/mol	<a href="#">[2]</a>
Melting Point	62 °C	<a href="#">[2]</a>
Boiling Point	124 °C at 23 mmHg	<a href="#">[2]</a>
Density (Predicted)	1.055 ± 0.06 g/cm <sup>3</sup>	<a href="#">[3]</a>
pKa (Predicted)	2.79 ± 0.10	<a href="#">[3]</a>
logP (Predicted)	-0.3	<a href="#">[1]</a>
Solubility	Soluble in Methanol	<a href="#">[3]</a>
Appearance	White to almost white powder or crystals	

## Experimental Protocols

Detailed experimental procedures are essential for the accurate determination and verification of the physicochemical properties of **Morpholinoacetonitrile**. The following sections outline standard methodologies for key experiments.

### Synthesis of Morpholinoacetonitrile via Alkylation

A plausible and common method for the synthesis of **Morpholinoacetonitrile** is the nucleophilic substitution reaction between morpholine and chloroacetonitrile.

Materials:

- Morpholine
- Chloroacetonitrile[\[4\]](#)
- A suitable base (e.g., potassium carbonate, triethylamine)
- An appropriate solvent (e.g., acetonitrile, DMF)

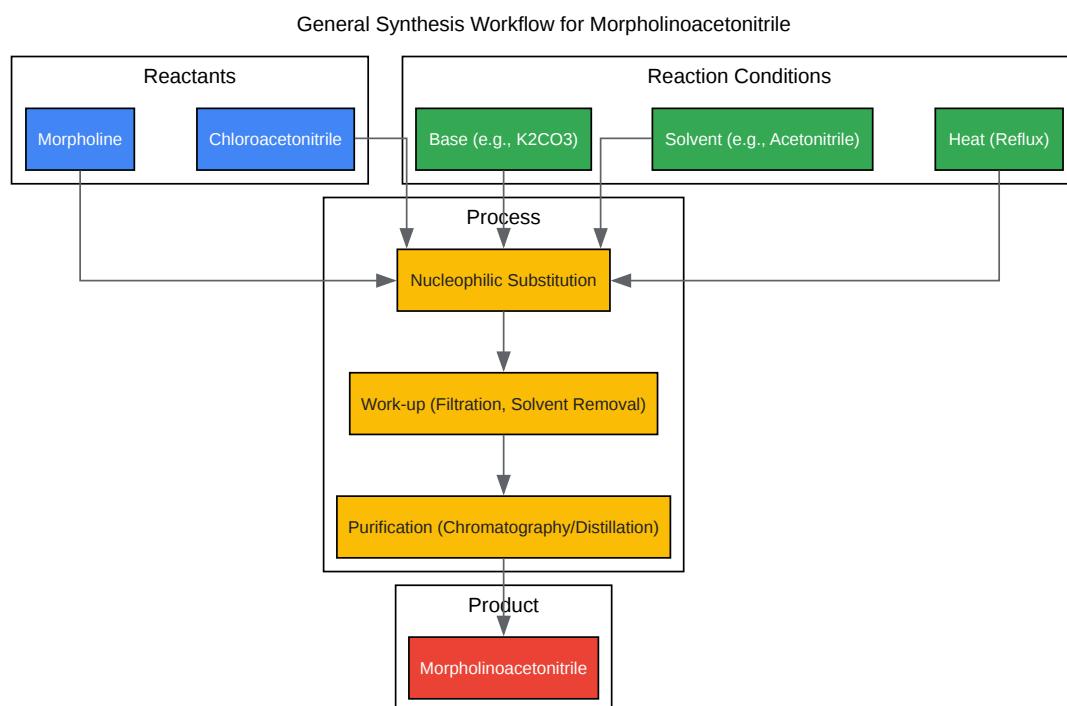
- Sodium iodide (optional, as a catalyst)[\[5\]](#)

Procedure:

- To a solution of morpholine in the chosen solvent, add the base.
- If using, add a catalytic amount of sodium iodide.
- Slowly add chloroacetonitrile to the reaction mixture with stirring.
- Heat the reaction mixture to an appropriate temperature (e.g., reflux) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Filter off any inorganic salts.
- Remove the solvent under reduced pressure.
- Purify the crude product by a suitable method, such as column chromatography or distillation under reduced pressure, to yield pure **Morpholinoacetonitrile**.

## Mandatory Visualization

### Logical Workflow for the Synthesis of Morpholinoacetonitrile



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Caption: A diagram illustrating the general synthetic route to **Morpholinoacetonitrile**.

## Determination of Aqueous Solubility

The "shake-flask" method is a standard approach to determine the solubility of a compound in water.

**Procedure:**

- Add an excess amount of **Morpholinoacetonitrile** to a known volume of deionized water in a sealed flask.
- Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Allow the undissolved solid to settle.
- Carefully withdraw a sample of the supernatant and filter it to remove any undissolved particles.
- Analyze the concentration of **Morpholinoacetonitrile** in the filtrate using a suitable analytical method, such as HPLC-UV or GC-MS.
- The determined concentration represents the aqueous solubility of the compound at that temperature.

## Determination of pKa by Potentiometric Titration

Potentiometric titration is a reliable method for determining the acid dissociation constant (pKa) of a compound.

**Procedure:**

- Prepare a solution of **Morpholinoacetonitrile** of known concentration in a suitable solvent system (e.g., water or a water-methanol mixture).
- Calibrate a pH meter with standard buffer solutions.
- Immerse the pH electrode in the sample solution and record the initial pH.
- Gradually add a standardized solution of a strong acid (e.g., HCl) in small, known increments.
- Record the pH of the solution after each addition, allowing the reading to stabilize.

- Continue the titration past the equivalence point.
- Plot the pH of the solution against the volume of titrant added to generate a titration curve.
- The pKa is determined from the pH at the half-equivalence point.

## Determination of logP (Octanol-Water Partition Coefficient)

The shake-flask method is the traditional and most common technique for the experimental determination of logP.

Procedure:

- Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol.
- Dissolve a known amount of **Morpholinoacetonitrile** in either the water-saturated n-octanol or the n-octanol-saturated water.
- Mix equal volumes of the n-octanol and aqueous phases in a separatory funnel.
- Shake the funnel vigorously for a set period to allow for partitioning of the compound between the two phases.
- Allow the two phases to separate completely.
- Carefully collect samples from both the n-octanol and aqueous layers.
- Determine the concentration of **Morpholinoacetonitrile** in each phase using a suitable analytical method (e.g., HPLC-UV).
- The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

## Biological Activity and Signaling Pathways

While specific studies on the biological activity and signaling pathway involvement of **Morpholinoacetonitrile** are not extensively documented in publicly available literature, the broader class of morpholine-containing compounds exhibits a wide range of pharmacological activities.<sup>[6][7][8]</sup> These activities include roles as anticancer, anti-inflammatory, and central nervous system (CNS) active agents.<sup>[9][10]</sup>

The morpholine ring is often considered a "privileged structure" in drug discovery due to its ability to improve the pharmacokinetic profile of a molecule.<sup>[10]</sup> It can enhance aqueous solubility, which is beneficial for drug absorption and distribution, and its metabolic stability can lead to a longer half-life in the body.

The nitrile group can also contribute to biological activity. In some contexts, it can act as a hydrogen bond acceptor or be metabolized to other functional groups. The presence of both the morpholine and nitrile moieties in **Morpholinoacetonitrile** suggests that it could be a valuable building block for the synthesis of novel therapeutic agents. Further *in vitro* and *in vivo* studies are necessary to elucidate the specific biological effects and potential signaling pathway modulation of **Morpholinoacetonitrile**.

## Conclusion

This technical guide has provided a detailed overview of the known physicochemical properties of **Morpholinoacetonitrile**, along with standardized experimental protocols for their determination. While specific biological data for this compound is limited, its structural features, incorporating the pharmacologically significant morpholine ring, suggest its potential as a valuable scaffold in drug discovery and development. The information presented herein serves as a foundational resource for researchers and scientists working with this compound, enabling its effective use in further synthetic and biological investigations.

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